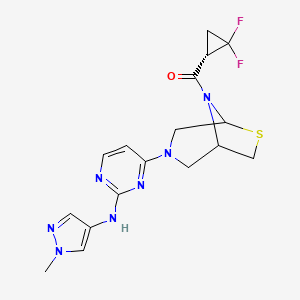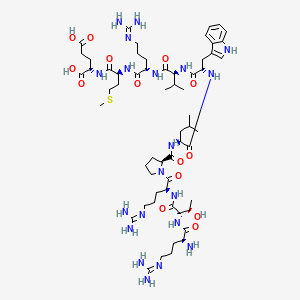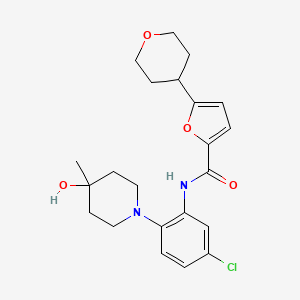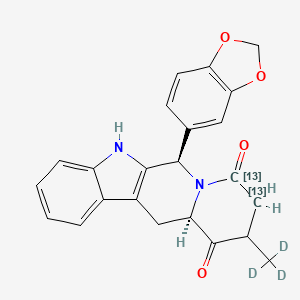
Tadalafil-13C2,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tadalafil-13C2,d3 is a deuterated and carbon-13 labeled version of Tadalafil, a well-known phosphodiesterase 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tadalafil. The incorporation of stable isotopes like deuterium and carbon-13 allows for precise tracking and quantification during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tadalafil-13C2,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Tadalafil molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tadalafil-13C2,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Tadalafil-13C2,d3 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Tadalafil.
Biology: Used to study the metabolic pathways and pharmacokinetics of Tadalafil in biological systems.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of Tadalafil.
Industry: Used in the development of new formulations and delivery systems for Tadalafil
Mécanisme D'action
Tadalafil-13C2,d3 exerts its effects by inhibiting the enzyme phosphodiesterase 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets and pathways involved include the nitric oxide (NO) signaling pathway and the cGMP-dependent protein kinase pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sildenafil: Another PDE5 inhibitor with a similar mechanism of action.
Vardenafil: A PDE5 inhibitor with higher potency compared to Tadalafil.
Avanafil: A newer PDE5 inhibitor with a faster onset of action
Uniqueness of Tadalafil-13C2,d3
This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C23H20N2O4 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
(6R,11aR)-6-(1,3-benzodioxol-5-yl)-10-(trideuteriomethyl)-5,6,9,10,11a,12-hexahydroindolo[2,3-g]quinolizine-8,11-dione |
InChI |
InChI=1S/C23H20N2O4/c1-12-8-20(26)25-17(23(12)27)10-15-14-4-2-3-5-16(14)24-21(15)22(25)13-6-7-18-19(9-13)29-11-28-18/h2-7,9,12,17,22,24H,8,10-11H2,1H3/t12?,17-,22-/m1/s1/i1D3,8+1,20+1 |
Clé InChI |
GSRITWJRFRTCLD-DFPDFPTCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1[13CH2][13C](=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
SMILES canonique |
CC1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


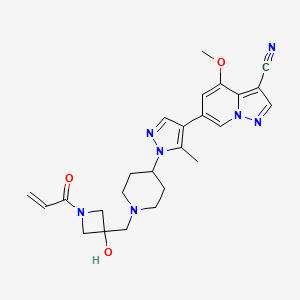
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
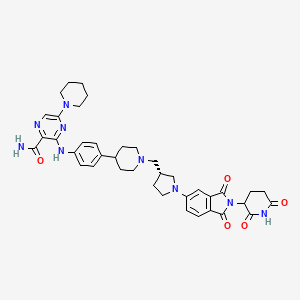
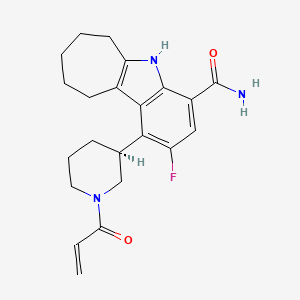
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
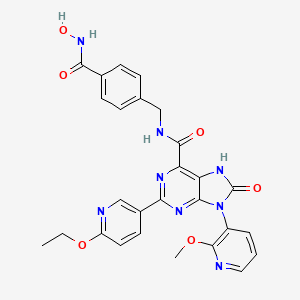


![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
